molecular formula C14H16Cl2N6S2 B2509205 4-Chloro-6-(4-(6-chloro-2-(methylsulfanyl)-4-pyrimidinyl)piperazino)-2-(methylsulfanyl)pyrimidine CAS No. 339017-81-1

4-Chloro-6-(4-(6-chloro-2-(methylsulfanyl)-4-pyrimidinyl)piperazino)-2-(methylsulfanyl)pyrimidine

Cat. No. B2509205
CAS RN: 339017-81-1
M. Wt: 403.34
InChI Key: MWGZCYPWYZRTIH-UHFFFAOYSA-N
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Description

The compound "4-Chloro-6-(4-(6-chloro-2-(methylsulfanyl)-4-pyrimidinyl)piperazino)-2-(methylsulfanyl)pyrimidine" is a pyrimidine derivative with potential pharmacological properties. Pyrimidine derivatives have been extensively studied due to their diverse biological activities, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties . They have also been investigated for their affinity for dopamine receptors, which is significant for their potential use as inhibitors of spiroperidol binding . Additionally, pyrimidine derivatives have shown antiproliferative effects against human cancer cell lines, suggesting their potential as anticancer agents .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves nucleophilic substitution reactions. For instance, a series of 4-piperazinopyrimidines were synthesized by reacting 2,4,6-trichloropyrimidine with amines, leading to the separation of isomers . Similarly, 2,4-diaminopyrimidines were synthesized and tested for their ability to inhibit spiroperidol binding . Another approach involved the nucleophilic substitution reaction of pyrido[1,2-a]pyrimidin-4-one with various sulfonyl chlorides to yield antiproliferative compounds . The synthesis of pyrimidinylthio pyrimidotriazolothiadiazines also involved nucleophilic displacement of chlorine atoms with secondary amines .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. X-ray diffraction and PCILO computation were used to analyze the molecular structures of three compounds, revealing the importance of the substituents in positions 2 and 5 of the pyrimidine ring for dopamine receptor affinity . The molecular structures of bis-heteryl derivatives of piperazine were also investigated, showing the potential for various nucleophilic reagents to react and form dialkylamino derivatives .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including thermal rearrangements and cyclocondensations. An unexpected thermal rearrangement was observed during the reaction of guanidines with triethyl orthoacetate, leading to pyrimido[1,2-a][1,3,5]triazin-6-ones . The reactivity of chlorine atoms in pyrimidine derivatives was studied, showing different rates of substitution, which is important for the synthesis of compounds with varying numbers of piperidino groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For example, the presence of a methylthio substituent in the 5 position of the pyrimidine ring contributes to the compounds' pharmacological profile . The antimicrobial activity of pyrimidine derivatives was also tested, with some compounds showing potent inhibitory activity against both Gram-positive and Gram-negative bacteria . The benzylation and nitrosation of pyrimidine derivatives have been studied, leading to the formation of polymorphs with different hydrogen bonding patterns and crystal structures .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Hydrogen-Bond-Degenerate Nucleosides : Researchers synthesized several pyrrolo[2,3-d]pyrimidine derivatives, including a tricyclic nucleoside with potential as a polymerase substrate for DNA incorporation. This involves the use of 4-chloro derivatives in complex synthesis processes (Williams, Loakes, & Brown, 1998).
  • Investigation of Piperazine Analogs : Studies have developed methods for synthesizing N,N′-bis(5-nitro-6-pyrimidinyl) derivatives of piperazine, emphasizing the importance of the chlorine atom in the pyrimidine ring for successful reactions with nucleophilic agents (Makarov, Sedov, Nemeryuk, & Safonova, 1994).
  • Benzylation and Nitrosation Studies : Research into 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one and related compounds revealed details about their crystalline forms and hydrogen bonding, crucial for understanding their chemical behavior (Glidewell, Low, Marchal, & Quesada, 2003).

Applications in Drug Synthesis

  • Synthesis of Chemotherapeutic Analogs : Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)dithiones, analogs to chemotherapeutic compounds, were synthesized starting from commercially available 4,6-dichloro-2-(methylthio)pyrimidine. This highlights the potential biological interest in these compounds (Snieckus & Guimarães, 2014).
  • Inhibitors of Spiroperidol Binding : A study synthesized a series of 6-chloro-2,4-diaminopyrimidines as inhibitors of spiroperidol binding, crucial in understanding dopamine receptor interactions (Gueremy, Audiau, Uzan, Le Fur, Leger, & Carpy, 1982).

Advanced Research and Analysis

properties

IUPAC Name

4-chloro-6-[4-(6-chloro-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-2-methylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N6S2/c1-23-13-17-9(15)7-11(19-13)21-3-5-22(6-4-21)12-8-10(16)18-14(20-12)24-2/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGZCYPWYZRTIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)N2CCN(CC2)C3=CC(=NC(=N3)SC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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